molecular formula C12H14FNO3 B12955107 Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Cat. No.: B12955107
M. Wt: 239.24 g/mol
InChI Key: OAABYIKOQIMZBY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is a chemical compound that belongs to the class of oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a fluoro-substituted phenol, with an amine and an aldehyde under acidic conditions.

    Esterification: The resulting benzoxazine intermediate is then subjected to esterification with ethyl acetate in the presence of a catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group in the benzoxazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazine compounds.

Scientific Research Applications

Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro-substituted benzoxazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 7-Fluoro-6-nitro-4H-1,4-benzoxazin-3-one
  • 7-Fluoro-3,4-dihydro-3-oxo-6-nitro-2H-1,4-benzoxazine

Uniqueness

Ethyl ®-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is unique due to its specific ester functional group and the ®-configuration, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

ethyl 2-[(3R)-7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

InChI

InChI=1S/C12H14FNO3/c1-2-16-12(15)6-9-7-17-11-5-8(13)3-4-10(11)14-9/h3-5,9,14H,2,6-7H2,1H3/t9-/m1/s1

InChI Key

OAABYIKOQIMZBY-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1COC2=C(N1)C=CC(=C2)F

Canonical SMILES

CCOC(=O)CC1COC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.